molecular formula C7H9N3O2 B1324988 6-Methoxypicolinohydrazide CAS No. 855784-42-8

6-Methoxypicolinohydrazide

Cat. No.: B1324988
CAS No.: 855784-42-8
M. Wt: 167.17 g/mol
InChI Key: GMZSCQXNOIDMCL-UHFFFAOYSA-N
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Safety and Hazards

The safety symbol for 6-Methoxypicolinohydrazide is GHS07 and the signal word is Warning . The hazard statements are H302-H319 . The precautionary statements are P305 + P351 + P338 . It is classified as an irritant .

Biochemical Analysis

Biochemical Properties

6-Methoxypicolinohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are particularly evident in in vitro studies, where prolonged treatment with the compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridine nucleotide-dependent oxidoreductases, which play a crucial role in the catabolism and anabolism of pyridine derivatives. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within various cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments, thereby modulating its biochemical activity and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinohydrazide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrateThis compound\text{6-Methoxypyridine-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Comparison with Similar Compounds

  • 6-Methoxypyridine-2-carboxylic acid
  • 6-Methoxypyridine-2-carbohydrazide
  • 6-Methoxypyridine-2-carboxamide

Comparison: 6-Methoxypicolinohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

6-methoxypyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZSCQXNOIDMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640064
Record name 6-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855784-42-8
Record name 6-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 2-{[6-(methyloxy)-2-pyridinyl]carbonyl}hydrazinecarboxylate (194)(1.685 g, 6.30 mmol) was dissolved in 1,4-dioxane (21.01 ml) and HCl (4M in 1,4-dioxane) (15.76 ml, 63.0 mmol) was added. The solution was stirred at room temperature for 5 hours. LCMS showed that no starting material remained and the product had formed. The solvent was removed under reduced pressure to afford 1.76 g of the crude material. The crude material was loaded onto two 10 g SCX columns and these were washed with methanol. The product was eluted off using 2M ammonia in methanol and the solvent was removed under reduced pressure to afford the purified desired product in 0.954 g.
Name
1,1-dimethylethyl 2-{[6-(methyloxy)-2-pyridinyl]carbonyl}hydrazinecarboxylate
Quantity
1.685 g
Type
reactant
Reaction Step One
Quantity
21.01 mL
Type
solvent
Reaction Step One
Name
Quantity
15.76 mL
Type
reactant
Reaction Step Two

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